4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE
Overview
Description
4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinylsulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidinylsulfonyl intermediate.
Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative under specific conditions to form the desired phenylsulfonyl compound.
Cyclization to Form Pyrrolidinone: The final step involves cyclization to form the pyrrolidinone ring, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- [4-(1-Piperidinylsulfonyl)phenyl]acetate
- N-[4-(1-piperidinylsulfonyl)phenyl]-2-(2-thienyl)acetamide
Uniqueness
4-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15-10-13(11-16-15)12-4-6-14(7-5-12)21(19,20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDNFRWHLXJKJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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